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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Selecting the appropriate fluorescent probe is paramount for accurately assessing

mitochondrial function and morphology. This guide provides a detailed, objective comparison of

two widely used cationic dyes for mitochondrial staining in live cells: DASPEI and Rhodamine

123. The information presented herein is supported by experimental data to aid in making an

informed decision for your specific research needs.

At a Glance: Key Differences
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Feature DASPEI Rhodamine 123

Full Name
2-(4-(dimethylamino)styryl)-N-

ethylpyridinium iodide

7-Amino-10-[2-

(methoxycarbonyl)phenyl]-2H-

xanthene-2-iminium chloride

Mechanism of Action

Accumulates in mitochondria

driven by the negative

mitochondrial membrane

potential.

Accumulates in mitochondria

driven by the negative

mitochondrial membrane

potential.[1][2]

Excitation Maximum ~461-470 nm[3] ~505-511 nm

Emission Maximum ~570-589 nm[3] ~529-534 nm

Color Red-Orange Yellow-Green[4]

Photostability
Generally considered to have

good photostability.

Known to be susceptible to

photobleaching with prolonged

exposure.

Cytotoxicity

Generally considered to have

low toxicity at working

concentrations.

Can exhibit cytotoxicity with

continuous exposure,

particularly in carcinoma cell

lines.[5][6]

Cell Permeability Membrane permeant. Membrane permeant.

Fixability
Not ideal for fixation; signal

may be lost.

Not ideal for fixation; signal is

lost upon fixation.

Principle of Mitochondrial Staining
Both DASPEI and Rhodamine 123 are cationic, lipophilic dyes. Their positive charge drives

their accumulation within the mitochondrial matrix, which maintains a significant negative

membrane potential (-150 to -180 mV) relative to the cytoplasm. This accumulation is

dependent on active mitochondrial respiration. Consequently, the fluorescence intensity of

these dyes within the mitochondria is proportional to the mitochondrial membrane potential

(ΔΨm), a key indicator of mitochondrial health and function. A decrease in ΔΨm, often an early
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event in apoptosis, results in the leakage of these dyes from the mitochondria and a

corresponding decrease in fluorescence.

Living Cell

Cytoplasm
(Low Dye Concentration)
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(Dye Addition)

Passive Diffusion
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Mechanism of cationic dye accumulation in mitochondria.

Performance Characteristics
Spectral Properties
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Dye
Excitation
(nm)

Emission (nm) Quantum Yield
Solvent/Condit
ion

DASPEI 461 589 Not specified Methanol

~470 ~560-570 Not specified

In living cells

(phospholipid

environment)[3]

Rhodamine 123 511 534 0.90 Ethanol[7]

507 529 Not specified
Aqueous

Buffer[4]

505 Tunable ~560 Not specified As a laser dye[7]

The distinct spectral profiles of DASPEI (red-orange) and Rhodamine 123 (yellow-green) allow

for flexibility in experimental design, particularly in multi-color imaging experiments where

spectral overlap with other fluorophores must be minimized.

Photostability
While direct quantitative comparisons of photobleaching rates are not readily available in the

literature, rhodamine dyes, in general, are known for their relatively good photostability.

However, some studies have noted that Rhodamine 123 can be susceptible to photobleaching

under prolonged or high-intensity illumination. Newer formulations of rhodamine-based dyes

have been developed to improve photostability[8][9]. The photostability of styryl dyes like

DASPEI is generally considered to be robust for live-cell imaging.

Cytotoxicity
The toxicity of a mitochondrial dye is a critical consideration, especially for long-term imaging

studies.

DASPEI: Generally reported to have low toxicity at the working concentrations used for

mitochondrial staining.

Rhodamine 123: While non-toxic for short-term staining, continuous exposure to Rhodamine

123 has been shown to be selectively toxic to carcinoma cells compared to normal epithelial
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cells[5]. This selective toxicity is attributed to differences in both mitochondrial membrane

potential and the sensitivity of FₒF₁-ATPase to the dye between cell types[6]. Species-

specific differences in toxicity have also been observed, with human cells showing higher

sensitivity than mouse or Chinese hamster cells[10].

Experimental Protocols
Below are generalized protocols for staining cultured mammalian cells with DASPEI and

Rhodamine 123. Optimal staining concentrations and incubation times may vary depending on

the cell type and experimental conditions and should be determined empirically.

DASPEI Staining Protocol

Seed cells on coverslips/imaging plates

Prepare 1-10 mM DASPEI stock in DMSO

Dilute stock to 1-10 µM in serum-free medium or buffer

Incubate cells for 15-30 min at 37°C

Wash cells 2-3 times with warm medium or buffer

Image live cells using appropriate filters

Click to download full resolution via product page

Workflow for DASPEI mitochondrial staining.

Materials:
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DASPEI powder

Dimethyl sulfoxide (DMSO)

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Cultured cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips)

Procedure:

Prepare a stock solution: Dissolve DASPEI in high-quality, anhydrous DMSO to create a 1-

10 mM stock solution. Store the stock solution at -20°C, protected from light.

Prepare the working solution: On the day of the experiment, dilute the DASPEI stock solution

in pre-warmed, serum-free cell culture medium or PBS to a final working concentration of 1-

10 µM.

Cell Staining:

Remove the culture medium from the cells.

Wash the cells once with warm PBS.

Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C,

protected from light.

Washing:

Remove the staining solution.

Wash the cells two to three times with warm, serum-free medium or PBS to remove

excess dye.

Imaging:

Add fresh, pre-warmed culture medium to the cells.
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Image the cells immediately using a fluorescence microscope equipped with appropriate

filters for DASPEI (Excitation: ~470 nm, Emission: ~570 nm).

Rhodamine 123 Staining Protocol

Seed cells on coverslips/imaging plates

Prepare 1 mg/mL Rhodamine 123 stock in DMSO or Ethanol

Dilute stock to 0.1-10 µg/mL (0.26-26 µM) in medium

Incubate cells for 15-30 min at 37°C

Wash cells 2-3 times with warm medium

Image live cells using appropriate filters

Click to download full resolution via product page

Workflow for Rhodamine 123 mitochondrial staining.

Materials:

Rhodamine 123 powder

DMSO or Ethanol

Cell culture medium

Cultured cells on a suitable imaging vessel
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Procedure:

Prepare a stock solution: Dissolve Rhodamine 123 in DMSO or ethanol to a concentration of

1 mg/mL. Store the stock solution at -20°C, protected from light.

Prepare the working solution: Dilute the Rhodamine 123 stock solution in pre-warmed cell

culture medium to a final concentration of 0.1-10 µg/mL (approximately 0.26-26 µM).

Cell Staining:

Remove the culture medium from the cells.

Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at

37°C, protected from light.

Washing:

Remove the staining solution.

Wash the cells two to three times with warm culture medium.

Imaging:

Add fresh, pre-warmed culture medium to the cells.

Image the cells using a fluorescence microscope with filter sets appropriate for

Rhodamine 123 (e.g., FITC/GFP filter set; Excitation: ~505 nm, Emission: ~530 nm).

Summary and Recommendations
Both DASPEI and Rhodamine 123 are effective fluorescent probes for the qualitative and semi-

quantitative assessment of mitochondrial membrane potential in living cells. The choice

between them will depend on the specific requirements of your experiment.

Choose DASPEI for:

Experiments requiring red-orange fluorescence to avoid spectral overlap with green

fluorophores.
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Long-term imaging studies where low cytotoxicity is a primary concern.

Choose Rhodamine 123 for:

Well-established protocols and a long history of use in mitochondrial research.[1]

Experiments where yellow-green fluorescence is desired.

Short-term experiments where potential cytotoxicity with prolonged exposure is not a

concern.

For all experiments using these dyes, it is crucial to include appropriate controls, such as

treating cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl

hydrazone), to confirm that the observed fluorescence signal is indeed dependent on the

mitochondrial membrane potential. Researchers should also be aware that factors such as dye

concentration, incubation time, and cell type can significantly influence staining patterns and

potential artifacts.[11] Therefore, optimization of the staining protocol for each specific

experimental system is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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